2,4-Dichloro-6-methylbenzamide

Descripción

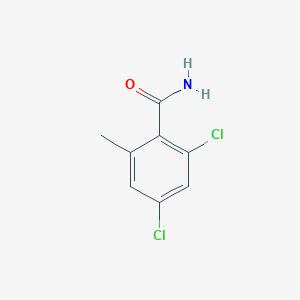

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEDGRKNPQMLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371080 | |

| Record name | 2,4-dichloro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-27-0 | |

| Record name | 2,4-dichloro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity

Synthetic Pathways for Dichlorinated Benzamides

The most prevalent method for synthesizing dichlorinated benzamides involves the amide coupling reaction between a corresponding dichlorobenzoyl chloride and an amine. benchchem.com This nucleophilic acyl substitution is a fundamental transformation in organic synthesis. For instance, the synthesis of N-substituted 2,6-dichlorobenzamides is achieved by reacting 2,6-dichlorobenzoyl chloride with the appropriate amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. prepchem.com

A common route to prepare the necessary acyl chloride is the treatment of the corresponding dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂). benchchem.com The reaction to form 2,4-dichloro-N-methylbenzamide proceeds by reacting 2,4-dichlorobenzoyl chloride with methylamine. chemicalbook.com Similarly, other dichlorinated benzamides are synthesized through analogous pathways, highlighting the versatility of this method. benchchem.comgoogle.com

Table 1: Illustrative Synthetic Conditions for Dichlorinated Benzamides

| Starting Materials | Reagents | Solvent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| 2,4-Dichlorobenzoic acid | Thionyl chloride (SOCl₂) | Toluene or Dichloromethane | Reflux (70–80°C), 3–5 hours | 2,4-Dichlorobenzoyl chloride | 92-97% | benchchem.com |

| 2,4-Dichlorobenzoyl chloride | N,O-Dimethylhydroxylamine hydrochloride | Pyridine | Dichloromethane | 0°C, 6 hours | ~100% | chemicalbook.com |

| 2,6-Dichlorobenzoyl chloride | 4-(Trifluoromethyl)benzylamine hydrochloride | Triethylamine | Tetrahydrofuran | N/A | N/A | prepchem.com |

| Isatoic anhydride | Methylamine solution, then Trichloroisocyanuric acid | Solvent A, then Water | 10-50°C, then 30-80°C | 2-Amino-3,5-dichloro-N-methylbenzamide | High | google.com |

Chemical Reactions and Transformations

The chemical nature of 2,4-dichloro-6-methylbenzamide is characterized by the reactivity of the amide group and the chlorinated aromatic ring.

The chlorine atoms attached to the benzene (B151609) ring of dichlorobenzamides can be replaced through nucleophilic aromatic substitution (SNAr) reactions. benchchem.combenchchem.com These reactions involve an electron-rich species (a nucleophile) attacking the electron-deficient aromatic ring, leading to the displacement of a halide ion. wikipedia.org The susceptibility of the ring to nucleophilic attack is enhanced by the electron-withdrawing nature of the two chlorine atoms and the benzamide (B126) group itself. Common nucleophiles used in these reactions include amines and thiols. benchchem.com

The regioselectivity of such substitutions can be complex and is influenced by the electronic and steric environment of the ring. wuxiapptec.commdpi.com For example, in related dichlorinated heterocyclic systems, the presence of other substituents on the ring dictates which chlorine atom is preferentially replaced. wuxiapptec.com

The amide functional group in dichlorobenzamides is susceptible to reduction. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine. benchchem.com For example, 2,6-dichloro-N-methylbenzamide can be reduced to form 2,6-dichloro-N-methylbenzylamine. benchchem.com This transformation is a valuable synthetic tool for converting amides into the corresponding amines, which are themselves important building blocks in organic synthesis. evitachem.com

Oxidation of dichlorobenzamides can lead to the formation of the corresponding dichlorobenzoic acid. benchchem.com This typically involves cleavage of the C-N bond of the amide under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are employed for such transformations. benchchem.combenchchem.com Furthermore, electrochemical oxidation methods have been studied for the degradation of dichlorobenzamides, indicating that the aromatic ring can also be susceptible to oxidative cleavage under specific conditions. researchgate.net

Structure-Reactivity Relationships in Dichlorobenzamides

The reactivity of dichlorobenzamides is profoundly influenced by the electronic properties of the chlorine substituents on the aromatic ring. libretexts.orgnih.govchemrxiv.org

Simultaneously, halogens possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+R effect). quora.comquora.com This resonance effect increases electron density at the ortho and para positions. However, for halogens (except fluorine), the inductive effect is generally stronger than the resonance effect. quora.comstackexchange.com

In the case of this compound, the two chlorine atoms significantly withdraw electron density from the ring, influencing the acidity of the N-H proton and the reactivity of the carbonyl group. This electron-withdrawing character is crucial in determining the molecule's participation in various chemical reactions, particularly nucleophilic aromatic substitution. nih.gov The combined electronic influence of the two chlorine atoms and the methyl group dictates the precise reactivity and chemical properties of the compound.

Derivatization Strategies and Applications in Complex Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of new bioactive compounds. Various derivatization strategies have been employed to modify its structure and explore its potential in different applications.

One key derivatization approach involves the reaction of the amide nitrogen. For instance, this compound has been utilized as a synthon in the preparation of novel N-pyridylpyrazole thiazole (B1198619) derivatives. In this context, the benzamide is introduced as a substituent (R2) on the thiazole ring system, highlighting its role as a molecular fragment in the construction of larger, potentially biologically active molecules. cabidigitallibrary.org

Another derivatization strategy focuses on the modification of the carbonyl group or the aromatic ring. The synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide from 2,4-dichlorobenzoyl chloride demonstrates a method to create a Weinreb amide, a valuable intermediate in organic synthesis for the formation of ketones. chemicalbook.com This suggests that this compound could be hydrolyzed to the corresponding benzoic acid and then converted to an acid chloride, which can then be derivatized.

Furthermore, derivatives of 2,4-dichlorobenzamide (B1293658) are used in the synthesis of heterocyclic compounds. For example, a related compound, 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide , serves as a precursor for the synthesis of 1,3,5-oxadiazine derivatives through an intramolecular cyclization reaction. researchgate.net This showcases the utility of the 2,4-dichlorobenzamide scaffold in constructing complex heterocyclic systems that are of interest in medicinal chemistry.

The synthesis of N-(2-hydroxybenzoyl)benzamide derivatives also provides a route for derivatization. Specifically, 2,4-Dichloro-N-(2-hydroxybenzoyl)benzamide has been synthesized by reacting salicylamide (B354443) with 2,4-dichlorobenzoyl chloride. nih.gov This type of derivative could have interesting biological properties due to the presence of the additional phenolic hydroxyl group.

The following table summarizes some of the derivatization strategies for related 2,4-dichlorobenzamide structures, which could be applicable to this compound:

| Starting Material/Core Structure | Reagent(s) | Derivative | Application/Significance |

| 2,4-Dichlorobenzoyl chloride | N,O-Dimethylhydroxylamine hydrochloride, Pyridine | 2,4-Dichloro-N-methoxy-N-methylbenzamide | Weinreb amide for ketone synthesis |

| 2,4-Dichlorobenzoyl chloride | Salicylamide | 2,4-Dichloro-N-(2-hydroxybenzoyl)benzamide | Synthesis of potentially bioactive compounds |

| 2,4-dichloro-N-(...)benzamide | Dicyclohexylcarbodiimide | 1,3,5-Oxadiazine derivative | Synthesis of complex heterocycles |

| This compound | (Used as a building block) | N-pyridylpyrazole thiazole derivative | Development of novel bioactive molecules |

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are instrumental in confirming the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. For 2,4-Dichloro-6-methylbenzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to verify its identity and purity.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amide protons. The aromatic region would likely display two singlets or two narrowly coupled doublets, a result of the substitution pattern on the benzene (B151609) ring. The methyl group attached to the ring would appear as a singlet, typically in the range of 2.3-2.5 ppm. The amide (NH₂) protons would also present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data. It is anticipated to show eight distinct signals, corresponding to the seven carbon atoms of the benzamide (B126) core and the one carbon of the methyl group. The carbonyl carbon of the amide group would be the most downfield signal, typically appearing around 165-175 ppm. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing chloro substituents and the electron-donating methyl group.

| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts |

| Proton | Expected Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 |

| Methyl (CH₃) | 2.3 - 2.5 |

| Amide (NH₂) | 5.0 - 8.0 (broad) |

Note: These are predicted values and can vary based on solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be prominent around 1650-1680 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3100 (two bands) |

| C-H Stretch (Aromatic) | > 3000 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1620 - 1590 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, with a molecular formula of C₈H₇Cl₂NO, the molecular ion peak [M]⁺ would be expected at m/z 203. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. Fragmentation would likely involve the loss of the amide group and cleavage of the chloro substituents. Predicted collision cross section (CCS) values for adducts such as [M+H]⁺ and [M+Na]⁺ can also be calculated to aid in identification. uni.luuni.lu

Biological Activities and Mechanistic Studies

Broad Spectrum Biological Activities of Benzamide (B126) Derivatives

Benzamide derivatives are recognized for their diverse pharmacological effects, which are attributed to their unique structural features that allow for interaction with various biological targets. nih.gov These activities span anti-inflammatory, antimicrobial, and anticancer properties, making them a subject of intense research in drug discovery.

Benzamide and its analogues have demonstrated significant anti-inflammatory properties. ipinnovative.com Research has shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. ipinnovative.com This inhibition is achieved through the regulation of the transcription factor NF-κB, which plays a crucial role in both inflammatory and apoptotic processes. ipinnovative.com By inhibiting NF-κB at the gene transcription level, these compounds can effectively suppress the inflammatory cascade. ipinnovative.com For instance, studies on metoclopramide (B1676508) and 3-chloroprocainamide, two N-substituted benzamides, have shown a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. ipinnovative.com

| Compound | Activity | Mechanism of Action |

| Metoclopramide | Anti-inflammatory | Inhibition of NF-κB, leading to reduced TNF-α production. ipinnovative.com |

| 3-Chloroprocainamide | Anti-inflammatory | Dose-dependent inhibition of lipopolysaccharide-induced TNF-α. ipinnovative.com |

This table showcases examples of benzamide derivatives with demonstrated anti-inflammatory potential and their mechanisms of action.

The benzamide moiety is a common feature in many compounds with potent antimicrobial activity. nih.gov These derivatives have been shown to be effective against a range of microbial pathogens, including bacteria and fungi. nih.gov The antimicrobial action of benzamide derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some benzamide compounds have been found to inhibit microbial growth by disrupting cell wall synthesis or interfering with nucleic acid replication. The versatility of the benzamide structure allows for the synthesis of a wide variety of derivatives with tailored antimicrobial profiles. nih.gov

A study on a series of synthesized N-substituted benzamide derivatives revealed their potential as antimicrobial agents. The investigation included testing against various bacterial and fungal strains, with some compounds exhibiting significant inhibitory effects.

| Compound Type | Microbial Target | Observed Effect |

| N-Substituted Benzamides | Bacteria and Fungi | Inhibition of microbial growth. nih.gov |

This table provides a general overview of the antimicrobial properties of N-substituted benzamide derivatives.

A significant area of research for benzamide derivatives is their potential as anticancer agents. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways crucial for cancer cell survival and growth. nih.gov One of the key mechanisms of action for some benzamide derivatives is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression. nih.gov By inhibiting HDACs, these compounds can alter the acetylation status of histones, leading to changes in chromatin structure and the expression of genes involved in cell cycle arrest and apoptosis. nih.gov

For instance, a study focusing on the design and synthesis of 21 benzamide derivatives identified a compound, BJ-13, with potent antiproliferative activity against multiple cancer cell lines, particularly gastric cancer cells. nih.gov Mechanistic studies revealed that BJ-13 induces apoptosis through the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.gov

| Compound | Cancer Cell Line | Mechanism of Action |

| BJ-13 | Gastric Cancer Cells | Induction of ROS-mediated mitochondrial dysfunction and apoptosis. nih.gov |

| MS-275 (Entinostat) | Various Cancer Cells | Histone deacetylase (HDAC) inhibition. nih.gov |

This table highlights specific benzamide derivatives with anticancer activity and their respective mechanisms of action.

Specific Pharmacological Actions of Dichlorobenzamide Structures

The introduction of chlorine atoms into the benzamide scaffold can significantly influence the pharmacological properties of the resulting dichlorobenzamide structures. These modifications can enhance potency, selectivity, and pharmacokinetic profiles.

Dichlorobenzamide derivatives have been investigated for their ability to modulate the activity of various enzymes. While specific data on 2,4-Dichloro-6-methylbenzamide is limited, the broader class of dichlorobenzamides has been associated with enzyme inhibition. For example, a quantitative enzyme-linked immunosorbent assay (ELISA) was developed for the detection of 2,6-dichlorobenzamide (B151250) (BAM), a degradation product of the herbicide dichlobenil (B1670455), indicating an interaction with enzymes used in the assay. nih.gov Furthermore, some studies have explored the inhibition of enzymes like cruzain, a cysteine protease, by structurally related compounds, suggesting that dichlorobenzamides could also act as enzyme inhibitors. nih.gov The specific nature of enzyme modulation, whether activation or inhibition, is highly dependent on the substitution pattern of the benzamide and the target enzyme. nih.gov

An interesting application of dichlorobenzamide structures is in the field of neurotropic imaging, particularly for melanoma. nih.gov Radiolabeled benzamides have been developed as tracers for the scintigraphic detection of melanoma metastases. nih.gov This application is based on the shared ectodermal origin of melanocytes and neuronal cells, and the presence of melanin (B1238610) in the substantia nigra. nih.gov

Iodine-123 labeled (S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([¹²³I]-(S)-IBZM), a radiolabeled benzamide, has been successfully used to detect cutaneous lesions, pathologic lymph nodes, and pulmonary and hepatic metastases in patients with metastatic melanoma. nih.gov The mechanism of uptake is thought to be related to binding to membrane receptors or interaction with intracellular structures in melanoma cells. nih.gov

| Tracer | Application | Findings |

| [¹²³I]-(S)-IBZM | Melanoma Metastases Imaging | Successful detection of cutaneous, lymph node, pulmonary, and hepatic metastases. nih.gov |

| I-123 BZA2 | Melanoma Staging | Correlated with melanin content, suggesting diagnostic potential. |

This table summarizes the application of radiolabeled benzamides in melanoma imaging.

Insecticidal Activity as Key Substituents in Novel Leads

The strategic incorporation of the 2,4-dichloro-6-methylphenyl moiety, a structure derived from this compound, is a critical design element in the development of potent anthranilic diamide (B1670390) insecticides. Research into novel analogues of leading insecticides like chlorantraniliprole (B1668704) has demonstrated that this specific substitution pattern on the aniline-derived portion of the molecule is integral to achieving high levels of insecticidal efficacy.

In the synthesis of new insecticidal candidates, derivatives containing the N-(4-chloro-2-methyl-6-(...)phenyl) and N-(2,4-dichloro-6-(...)phenyl) structures are frequently employed. For instance, a series of novel anthranilic diamide insecticides incorporating an indane group were synthesized, where the 2,4-dichloro-6-carbamoylphenyl moiety served as a central scaffold. These compounds exhibited significant insecticidal activity against agricultural pests such as Mythimna separata (oriental armyworm). mdpi.com

The effectiveness of these substituents is highlighted in structure-activity relationship (SAR) studies. For example, in one study, compound 8i , chemically named 3-bromo-1-(3-chloropyridin-2-yl)-N-(2,4-dichloro-6-((2,3-dihydro-1H-inden-2-yl)carbamoyl)phenyl)-1H-pyrazole-5-carboxamide, demonstrated notable insecticidal activity. mdpi.com Further modifications, such as the synthesis of compound 8q , led to even greater potency, with an 80% mortality rate against M. separata at a concentration of just 0.8 mg/L, slightly outperforming the commercial standard, chlorantraniliprole. mdpi.com

Table 1: Insecticidal Activity of Novel Diamide Analogues

| Compound ID | Target Pest | Concentration (mg/L) | Mortality Rate (%) | Reference |

|---|---|---|---|---|

| 8i | Mythimna separata | 0.8 | 60 | mdpi.com |

| 8q | Mythimna separata | 0.8 | 80 | mdpi.com |

| Chlorantraniliprole | Mythimna separata | 0.8 | ~70-80 | mdpi.com |

Molecular Mechanism of Action Investigations

The insecticidal power of compounds derived from this compound is rooted in their specific interaction with the insect's neuromuscular system. The primary target is a class of intracellular calcium channels known as ryanodine (B192298) receptors (RyRs).

Interactions with Specific Molecular Targets (Enzymes, Receptors)

Diamide insecticides, which incorporate the 2,4-dichloro-6-methylphenyl moiety, are potent and selective activators of insect ryanodine receptors. nih.gov These receptors are large ion channels located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons. Their main function is to regulate the release of stored calcium ions (Ca²⁺), a process essential for muscle contraction. researchgate.net

Unlike mammals, which have multiple RyR isoforms, insects possess a single type of RyR, which presents a selective target. scielo.br The diamide insecticides bind to a specific site on the insect RyR, distinct from the binding site of ryanodine itself, the natural plant alkaloid for which the receptor is named. semanticscholar.org This binding event locks the channel in an open state, leading to a continuous and uncontrolled leakage of Ca²⁺ from internal stores into the cytoplasm. nih.govresearchgate.net

Binding to Key Proteins and Interference with Cellular Processes

The binding of these insecticides to the ryanodine receptor protein is a critical event that triggers a cascade of cellular disruptions. The sustained high concentration of cytoplasmic Ca²⁺ leads to the depletion of internal calcium stores. scielo.br This ionic imbalance severely impairs the ability of muscle cells to function correctly.

The immediate consequences for the insect include cessation of feeding, lethargy, and muscle paralysis. scielo.br The constant muscle fiber contraction, without the ability to relax, ultimately leads to the insect's death. This unique mode of action provides effective control against a broad spectrum of chewing pests, particularly lepidopteran larvae (caterpillars). nih.gov

Modulation of Biological Pathways

The action of these insecticides fundamentally modulates the calcium signaling pathway, which is a ubiquitous and critical system for cellular communication and function. By forcing the ryanodine receptor channels to remain open, the insecticides disrupt the precise spatial and temporal control of intracellular calcium levels.

This disruption interferes with normal excitation-contraction coupling, the process by which a nerve impulse leads to a coordinated muscle contraction. The uncontrolled release of Ca²⁺ effectively short-circuits this pathway, leading to the observed symptoms of paralysis. The high selectivity of these compounds for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms. rhhz.net

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Structure-Activity Correlations in Benzamide (B126) Scaffolds

The biological activity of benzamide scaffolds is intricately linked to the nature and position of substituents on the aromatic ring. The presence of electron-withdrawing groups, such as chlorine atoms, and the steric hindrance introduced by substituents like a methyl group, can significantly modulate the compound's interaction with biological targets.

Research on analogous structures, such as 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, highlights the importance of the 2,4-dichloro substitution pattern on the benzene (B151609) ring for biological activity. In studies of various substituted benzamides, the position and nature of these groups have been shown to be critical for efficacy. For instance, in a series of N-substituted benzamides, the presence and position of chloro and methyl groups on the phenyl ring were found to be significant determinants of their herbicidal or medicinal properties.

Table 1: Illustrative Structure-Activity Relationship of Substituted Benzamide Analogs

| Compound | Substituents | Observed Activity/Potency |

| Analog A | 2,4-Dichloro | Moderate |

| Analog B | 2-Chloro, 6-Methyl | Variable, dependent on other substituents |

| Analog C | 4-Chloro, 6-Methyl | Generally lower than 2,4-dichloro analogs |

| Analog D | 2,4-Dichloro, 6-Methyl | Potentially enhanced or hindered activity |

Note: This table is a generalized representation based on SAR principles of related compounds and does not represent specific experimental data for 2,4-Dichloro-6-methylbenzamide.

Stereostructural Influences on Biological Activity

The presence of an ortho-substituent, such as the methyl group in this compound, adjacent to the amide linkage can lead to hindered rotation around the aryl-carbonyl bond. This restricted rotation can give rise to stable atropisomers, which are stereoisomers that are non-superimposable mirror images of each other. nih.gov The differential biological activity of atropisomers is a well-documented phenomenon in medicinal chemistry. nih.gov

Computational studies on ortho-substituted tertiary aromatic amides have shown that substituents significantly increase the rotational barriers around both the N–C(O) and C–C(O) axes. nsf.gov For instance, the presence of ortho-chloro or ortho-methyl groups can dramatically decrease the rate of rotation, potentially allowing for the isolation of individual atropisomers at room temperature. nsf.gov The distinct three-dimensional arrangement of atoms in each atropisomer can lead to different binding affinities and efficacies at a biological target.

Table 2: Calculated Rotational Barriers in Ortho-Substituted Benzamides

| Ortho-Substituent | Calculated Rotational Barrier (kcal/mol) |

| Hydrogen | ~2.8-2.9 |

| Methyl | Increased barrier |

| Chloro | Significantly increased barrier |

Note: This table illustrates the general trend of increased rotational barriers with ortho-substitution based on computational studies of related benzamides.

Metabolic Pathways and Metabolite Profiling of Related Benzamide Derivatives

The metabolism of xenobiotics like this compound typically proceeds through Phase I and Phase II reactions, aiming to increase their water solubility and facilitate excretion. While specific metabolic data for this compound is limited, the metabolic fate of structurally similar compounds, such as other dichlorinated benzamides, provides valuable insights into its likely biotransformation pathways.

Phase I Metabolism (e.g., Hydroxylation, N-desmethylation)

Phase I metabolism of benzamide derivatives often involves oxidative reactions catalyzed by cytochrome P450 enzymes.

Hydroxylation: A common metabolic pathway for aromatic compounds is hydroxylation of the benzene ring. For the related compound 2,6-dichlorobenzamide (B151250), major metabolites identified in plants are 3- and 4-hydroxy-2,6-dichlorobenzamide. nih.gov This suggests that this compound could undergo hydroxylation at one of the unsubstituted positions on the aromatic ring, likely the 3- or 5-position.

N-desmethylation/N-dealkylation: If the amide nitrogen is substituted with alkyl groups, N-dealkylation is a common metabolic route. While this compound itself is a primary amide, this pathway is relevant for its N-substituted analogs. The metabolism of N,N-dialkylbenzamides by liver microsomes results in the formation of N-alkylamides and an aldehyde, proceeding through an N-hydroxyalkyl intermediate. google.com

Identification of Biotransformation Products

Based on the metabolism of related compounds, the primary biotransformation products of this compound are expected to be hydroxylated derivatives. The microbial biotransformation of other dichloro-substituted compounds, such as dichloroacetamide herbicide safeners, has been shown to proceed via dechlorination and subsequent conjugation. nih.gov Therefore, dechlorination could also be a potential, though likely minor, metabolic pathway for this compound.

Following Phase I modifications, the resulting metabolites, such as hydroxylated derivatives, would likely undergo Phase II conjugation reactions, for example, with glucuronic acid or sulfate, to form more polar and readily excretable products. The identification of these metabolites is crucial for a complete understanding of the compound's biotransformation and toxicological profile.

Table 3: Potential Phase I Metabolites of this compound Based on Analogous Compounds

| Parent Compound | Proposed Metabolite | Metabolic Reaction |

| This compound | 3-Hydroxy-2,4-dichloro-6-methylbenzamide | Aromatic Hydroxylation |

| This compound | 5-Hydroxy-2,4-dichloro-6-methylbenzamide | Aromatic Hydroxylation |

| This compound | 2-Chloro-4-hydroxy-6-methylbenzamide | Reductive Dechlorination & Hydroxylation |

Note: This table presents hypothetical metabolites based on known metabolic pathways of structurally similar compounds.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For a compound like 2,4-Dichloro-6-methylbenzamide, several high-performance techniques are particularly relevant.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds in a liquid mobile phase that are then passed through a solid stationary phase. When coupled with a Diode Array Detector (DAD), it allows for the acquisition of UV-visible spectra for each eluting peak, aiding in identification.

Detailed Research Findings: In a hypothetical analysis of this compound, an HPLC-DAD method would be developed to determine its purity and quantify its presence in various matrices. The method would be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The DAD would provide spectral information, confirming the identity of the peak corresponding to this compound by comparing its UV spectrum to that of a certified reference standard.

Interactive Data Table: Hypothetical HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm (hypothetical λmax) |

| Retention Time | ~5.8 minutes (hypothetical) |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method. The sample is vaporized and separated in a gaseous mobile phase. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

Detailed Research Findings: A GC-MS analysis of this compound would involve optimizing the temperature program of the GC oven to achieve good separation. The mass spectrometer would be operated in electron ionization (EI) mode, leading to predictable fragmentation patterns. The resulting mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragment ions resulting from the loss of specific functional groups. This data would be crucial for unambiguous identification.

Interactive Data Table: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 203/205 | 40 | [M]+ (Molecular ion) |

| 188/190 | 100 | [M-CH3]+ |

| 174/176 | 60 | [M-NHCH3]+ |

| 146/148 | 80 | [C6H2Cl2CO]+ |

| 111 | 30 | [C6H3Cl]+ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. It is particularly useful for compounds that are not suitable for GC analysis due to low volatility or thermal instability.

Detailed Research Findings: In a theoretical LC-MS analysis of this compound, a reversed-phase LC method would be coupled to a mass spectrometer with an electrospray ionization (ESI) source. This would allow for the gentle ionization of the molecule, primarily forming the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) could be performed to induce fragmentation of the parent ion, generating product ions that are specific to the structure of this compound, thereby enhancing the confidence in its identification.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound and its fragments. This is a powerful tool for the identification of unknown compounds and for distinguishing between compounds with the same nominal mass.

Detailed Research Findings: An LC-HRMS method for this compound would provide the exact mass of the molecule with a high degree of accuracy (typically to within 5 ppm). This information would be used to confirm the elemental formula of the compound (C₈H₇Cl₂NO). This technique would be invaluable for differentiating this compound from other isomeric or isobaric compounds that might be present in a complex sample.

Spectrometric Techniques for Detailed Characterization

Spectrometric techniques provide detailed information about the molecular structure and composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

As a standalone technique, HRMS can be used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula.

Detailed Research Findings: Direct infusion of a purified sample of this compound into a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer, would yield a highly accurate mass measurement. This would serve as a definitive confirmation of the compound's elemental composition.

Interactive Data Table: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Elemental Formula | C₈H₇Cl₂NO |

| Calculated Monoisotopic Mass | 202.99047 Da |

| Measured Mass (Hypothetical) | 202.99035 Da |

| Mass Error (Hypothetical) | -0.6 ppm |

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Advanced NMR techniques are indispensable for the unambiguous structural confirmation of complex organic molecules like this compound. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships between atoms.

Detailed Research Findings

For a comprehensive analysis of this compound, a suite of 2D NMR experiments including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number of distinct proton environments. For this compound, one would expect signals for the two aromatic protons, the methyl group protons, and the amide protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and amide groups, and the electron-donating effect of the methyl group. Coupling constants between the aromatic protons would reveal their substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons would be key in confirming the substitution pattern.

HSQC Spectroscopy: The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the aromatic ring and the methyl group. For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

HMBC Spectroscopy: The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected from the methyl protons to the adjacent aromatic carbons (including the carbon bearing the methyl group and its ortho carbons). Correlations from the aromatic protons to neighboring carbons would further confirm the substitution pattern. Importantly, correlations from the amide protons to the carbonyl carbon and adjacent aromatic carbon would solidify the connectivity of the amide group.

NOESY Spectroscopy: The NOESY experiment provides information about the spatial proximity of protons. In the case of this compound, NOESY could reveal through-space correlations between the methyl protons and the proton on the adjacent aromatic carbon (H-5), as well as between the amide protons and the aromatic proton at the C-3 position, providing further structural confirmation.

Data Tables

Without experimental data, the following tables are predictive and illustrative of the type of data that would be generated from these advanced NMR techniques. The chemical shifts are estimated based on known substituent effects in similar aromatic compounds.

Table 1: Predicted ¹H NMR (Proton NMR) Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.4 - 7.6 | d | ~2.0 |

| H-5 | 7.2 - 7.4 | d | ~2.0 |

| -CH₃ | 2.3 - 2.5 | s | - |

| -NH₂ (amide) | 7.5 - 8.5 | br s | - |

Table 2: Predicted ¹³C NMR (Carbon NMR) Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 165 - 170 |

| C-2 | 135 - 140 |

| C-3 | 128 - 132 |

| C-4 | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 138 - 142 |

| -CH₃ | 20 - 25 |

Table 3: Expected Key HMBC Correlations for this compound

| Proton | Correlated Carbons (²JCH, ³JCH) |

| H-3 | C-1, C-2, C-4, C-5 |

| H-5 | C-1, C-3, C-4, C-6 |

| -CH₃ | C-5, C-6, C-1 |

| -NH₂ | C=O |

Table 4: Expected Key NOESY Correlations for this compound

| Proton 1 | Proton 2 |

| -CH₃ | H-5 |

| -NH₂ | H-5 |

The application of these advanced NMR methodologies would provide a comprehensive and unambiguous characterization of the chemical structure of this compound, leaving no ambiguity in the assignment of all proton and carbon signals and confirming the connectivity and spatial arrangement of the molecule.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the environmental fate and degradation pathways of the specific chemical compound “this compound” according to the requested outline.

Searches for abiotic degradation, biotic degradation, and environmental transformation products of "this compound" did not yield specific research findings for this compound. The available literature focuses on structurally related but distinct chemicals, such as 2,4-dichlorophenoxyacetic acid (2,4-D), 2,6-dichlorobenzamide (B151250) (BAM), and various dichlorophenols. Due to significant differences in chemical structure (e.g., the position of chlorine atoms and the presence or absence of a methyl group), the environmental behavior of these related compounds cannot be accurately extrapolated to this compound.

Therefore, to ensure scientific accuracy and strict adherence to the user's request of focusing solely on "this compound," the requested article cannot be generated at this time.

Environmental Fate and Degradation Pathways

Environmental Mobility and Persistence Considerations

Comprehensive searches of available scientific literature and environmental fate databases did not yield specific information regarding the environmental mobility and persistence of 2,4-Dichloro-6-methylbenzamide. Consequently, detailed research findings, data on its degradation pathways, and quantitative measures of its behavior in soil and water systems are not available in the public domain.

The environmental mobility of a chemical compound is determined by its physicochemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil particles (often measured as the soil organic carbon-water partitioning coefficient, Koc). Persistence is quantified by its half-life in various environmental compartments like soil and water, which is influenced by degradation processes such as microbial breakdown, hydrolysis, and photolysis. Without experimental or modeled data for this compound, it is not possible to create data tables or provide a detailed analysis of its environmental fate.

For context, the environmental behavior of structurally similar compounds, such as other chlorinated benzamides, can vary significantly based on the specific arrangement of functional groups on the benzene (B151609) ring. Therefore, extrapolating data from other chemicals would be scientifically inappropriate and speculative.

Further research and targeted studies are required to determine the environmental fate and potential for mobility and persistence of this compound.

Future Research Perspectives and Translational Potential

Development of Novel and Efficient Synthetic Routes

Future research into 2,4-Dichloro-6-methylbenzamide will likely prioritize the development of novel and more efficient synthetic pathways. Current synthetic approaches to structurally similar benzamides often involve multi-step processes that may suffer from low yields and the use of hazardous reagents. An area of exploration could be the optimization of the synthesis of key precursors, such as 2,4-dichloro-6-methylbenzoic acid. While methods for producing related compounds like 2-chloro-6-methylbenzoic acid have been developed, direct and high-yielding routes to the 2,4-dichloro-6-methyl substituted precursor are less established. acs.org

Elucidation of Undiscovered Biological Targets and Pathways

The biological targets and pathways of this compound remain largely unexplored, presenting a significant opportunity for future research. The broader class of substituted benzamides is known to exhibit a wide range of pharmacological activities, often through interaction with specific biological receptors. researchgate.netnih.gov For instance, many substituted benzamides act as dopamine (B1211576) D2 receptor antagonists and are used as antipsychotic and antiemetic drugs. nih.govacs.org Future investigations should, therefore, include comprehensive screening of this compound against a panel of G-protein coupled receptors, including dopamine and serotonin (B10506) receptor subtypes, to determine its potential as a neuroleptic or psychotropic agent.

Beyond the central nervous system, substituted benzamides have shown potential as anticancer and antimicrobial agents. nih.gov Therefore, future research should also explore the effects of this compound on cancer cell lines and various pathogenic microbes. Elucidating the mechanism of action in these contexts would be a crucial step. This could involve identifying novel protein targets through techniques such as affinity chromatography and proteomics. Understanding the specific enzymes or signaling pathways modulated by this compound could unveil new therapeutic applications.

Computational Drug Design and Predictive Modeling for Enhanced Efficacy

Computational approaches will be instrumental in guiding the future development of this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) studies, which have been successfully applied to other benzamide (B126) derivatives, could be employed to correlate the structural features of this compound with its biological activities. archivepp.comjppres.comresearchgate.netigi-global.comunair.ac.id By building predictive QSAR models, researchers can design new derivatives with potentially enhanced efficacy and reduced off-target effects.

Molecular docking simulations could be used to predict the binding modes of this compound with potential biological targets identified in screening assays. nih.gov This would provide insights into the key molecular interactions responsible for its activity and guide the rational design of more potent and selective analogs. For example, if initial screenings suggest an interaction with a particular receptor, docking studies can help in optimizing the substituents on the benzamide scaffold to improve binding affinity. Furthermore, computational methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound and its derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental testing. orientjchem.org

Comprehensive Assessment of Environmental Impact and Remediation Strategies

A thorough evaluation of the environmental fate and potential ecological impact of this compound is a critical area for future research. The presence of a dichlorinated benzene (B151609) ring suggests that the compound may exhibit persistence in the environment, similar to other chlorinated aromatic compounds. ethz.chnih.gov Studies on the biodegradation of 1,4-dichlorobenzene (B42874) have shown that certain microorganisms can degrade it under aerobic conditions. ethz.chnih.govasm.org Future research should investigate the susceptibility of this compound to microbial degradation by various soil and water microorganisms.

Identifying the metabolic pathways and the resulting degradation products is essential to fully assess its environmental risk. Furthermore, the potential for bioaccumulation and toxicity in aquatic and terrestrial organisms should be evaluated. In terms of remediation, exploring bioremediation strategies utilizing microorganisms capable of degrading chlorinated aromatic compounds could be a promising approach. battelle.orgnih.gov Additionally, advanced oxidation processes could be investigated as a potential method for the removal of this compound from contaminated water sources.

Exploration of New Therapeutic and Agrochemical Applications

Building on the known biological activities of the benzamide class of compounds, future research should actively explore novel therapeutic and agrochemical applications for this compound. The diverse pharmacological potential of substituted benzamides suggests a range of possibilities. researchgate.net

In the therapeutic arena, given the antipsychotic and antidepressant effects of some benzamides, its potential in treating various psychiatric disorders warrants investigation. nih.govnih.gov Moreover, recent studies have highlighted the anticancer and antimicrobial activities of novel benzamide derivatives, opening up avenues for its evaluation in oncology and infectious diseases. nih.gov

In the agrochemical sector, the structural features of this compound, particularly the chlorinated aromatic ring, are common in some herbicides and fungicides. For example, 2,6-dichlorobenzamide (B151250) is a known herbicide. nih.gov Therefore, screening for herbicidal, insecticidal, and fungicidal activities could reveal new applications in crop protection. mdpi.com Structure-activity relationship studies, guided by computational modeling, could then be used to optimize its structure for specific agrochemical purposes.

Q & A

Q. What are common synthetic routes for 2,4-Dichloro-6-methylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzoyl chlorides and amines. For example, analogous benzamides are prepared by reacting chlorinated benzoyl chlorides with methylamine derivatives under anhydrous conditions . Key factors include:

- Catalyst selection : Use of triethylamine or pyridine to neutralize HCl byproducts.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .

- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹) .

- X-ray crystallography : Use SHELX (SHELXL for refinement) to resolve molecular geometry and hydrogen bonding. ORTEP-III visualizes thermal ellipsoids and disorder .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 218.02) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke three-parameter + Lee-Yang-Parr) balance computational cost and accuracy for thermochemical properties . Steps include:

- Geometry optimization : Use 6-31G(d,p) basis sets to minimize energy.

- Electronic analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing Cl groups lower LUMO energy).

- Solvent effects : Include PCM (Polarizable Continuum Model) for solvation energy in DMSO or chloroform.

Validate results against experimental UV-Vis spectra (λmax ~270–290 nm) .

Q. What strategies resolve contradictions between experimental crystallographic data and computational modeling results?

- Methodological Answer :

- Cross-validation : Compare DFT-predicted bond lengths/angles with X-ray data. Discrepancies >0.05 Å may indicate incomplete basis sets or missing dispersion corrections .

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to model crystallographic disorder or twinning .

- Energy frameworks : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using CrystalExplorer to explain packing anomalies .

Q. How can polymorphism and crystallographic disorder be addressed during structural refinement?

- Methodological Answer :

- Disorder modeling : Split occupancy atoms in SHELXL (e.g., for rotating methyl or chloro groups) and apply geometric restraints .

- Polymorph screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) and temperatures. Use DSC/TGA to identify phase transitions .

- Density maps : Examine residual electron density (>0.3 e/ų) to locate missed solvent molecules or disordered regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.